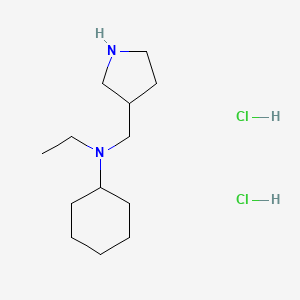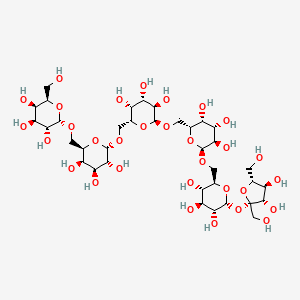
N-乙基-N-(3-吡咯烷基甲基)环己胺二盐酸盐
描述
It has a molecular formula of C13H28Cl2N2 and a molecular weight of 283.3 g/mol. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
科学研究应用
Chemistry
- Analytical Chemistry : This compound serves as a reference standard in developing chromatographic and spectroscopic methods. Its unique structure aids in the calibration of analytical techniques.
- Material Science : It is utilized in synthesizing new materials, contributing to advancements in polymer chemistry and nanotechnology.
Biology
- Neurotransmitter Interaction : The compound is studied for its effects on neurotransmitter systems, particularly its role as a dopamine reuptake inhibitor. This mechanism enhances dopaminergic neurotransmission, potentially leading to increased alertness and cognitive performance.
- Stimulant Properties : Research indicates that it may function similarly to stimulant drugs, making it a candidate for studying the pharmacological effects of stimulants on the central nervous system.
Medicine
- Cognitive Enhancement : Preliminary studies suggest potential applications in cognitive enhancement therapies, particularly for conditions like attention deficit hyperactivity disorder (ADHD).
- Therapeutic Applications : Ongoing research explores its use in treating neurodegenerative diseases and other disorders related to neurotransmitter imbalances.
Industry
- Precursor for Synthesis : The compound is used as a precursor for synthesizing other chemical compounds, expanding its utility in various industrial applications.
- Development of New Drugs : Its structural characteristics make it a valuable candidate for drug development processes aimed at creating new therapeutic agents.
Case Studies and Research Findings
- Cognitive Enhancement Studies : A study evaluating the cognitive effects of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride showed improved performance in attention tasks among test subjects compared to controls.
- Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties, suggesting potential applications in managing neurodegenerative conditions.
准备方法
The synthesis of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with pyrrolidine to form the intermediate compound, which is then reacted with ethyl iodide to produce the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
作用机制
The mechanism of action of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This leads to increased alertness, focus, and cognitive performance. The compound may also interact with other neurotransmitter systems, including norepinephrine and serotonin, contributing to its overall stimulant effects.
相似化合物的比较
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is similar to other stimulant compounds, such as:
Methylphenidate: Both compounds act as dopamine reuptake inhibitors, but N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride has a longer duration of action.
Amphetamine: While both compounds increase dopamine levels, amphetamine also promotes the release of dopamine from presynaptic neurons.
Cocaine: Both compounds inhibit dopamine reuptake, but cocaine has a shorter duration of action and a higher potential for abuse.
The uniqueness of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride lies in its specific chemical structure, which contributes to its distinct pharmacological profile and longer duration of action compared to other stimulants.
生物活性
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride, a compound with potential pharmacological significance, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H20Cl2N2
- Molecular Weight : 275.22 g/mol
- CAS Number : 1219964-23-4
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and sigma receptors. The structural features of the compound suggest potential binding affinities that could influence neurotransmission and receptor modulation.
Biological Activity Overview
The biological activity of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride can be summarized in the following key areas:
- Neurotransmitter Modulation :
- Potential Antidepressant Effects :
- Cytotoxicity and Antiproliferative Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neurotransmitter Modulation | Interaction with sigma receptors |
| Antidepressant Potential | Positive effects in animal models |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Under investigation |
| Metabolic Stability | Moderate |
Case Studies
-
Antidepressant Activity :
A study conducted by Fontanilla et al. demonstrated that similar compounds exhibited significant antidepressant-like effects in rodent models, suggesting that N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride may share these properties . -
Cytotoxicity Evaluation :
Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing that modifications to the side chains significantly influenced their antiproliferative activity .
属性
IUPAC Name |
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGCERGOZTDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















